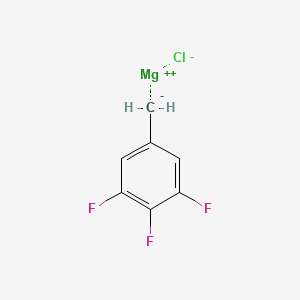![molecular formula C11H8N4O B15169282 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one CAS No. 651043-37-7](/img/structure/B15169282.png)
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one: is a heterocyclic compound that features a fused diazepine and quinoxaline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学研究应用
Chemistry: In chemistry, 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .
作用机制
The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Quinoxaline: A simpler analog with a similar core structure but lacking the diazepine ring.
Diazepine: A compound with a similar diazepine ring but without the quinoxaline moiety.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely known for their use as anxiolytics and sedatives.
Uniqueness: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is unique due to its fused ring system, which combines the structural features of both quinoxaline and diazepine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
651043-37-7 |
|---|---|
分子式 |
C11H8N4O |
分子量 |
212.21 g/mol |
IUPAC 名称 |
3,4-dihydro-[1,4]diazepino[6,5-b]quinoxalin-5-one |
InChI |
InChI=1S/C11H8N4O/c16-11-9-10(12-5-6-13-11)15-8-4-2-1-3-7(8)14-9/h1-5H,6H2,(H,13,16) |
InChI 键 |
JVGVQJKCOIAAAN-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC2=NC3=CC=CC=C3N=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
